molecular formula C16H18N2O B6332449 2-Methyl-1-(naphthalene-2-carbonyl)piperazine CAS No. 1240566-58-8

2-Methyl-1-(naphthalene-2-carbonyl)piperazine

Cat. No.: B6332449
CAS No.: 1240566-58-8
M. Wt: 254.33 g/mol
InChI Key: ZVNDUDFNSYKRDR-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalene-2-carbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene ring attached to a piperazine moiety, with a methyl group at the second position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(naphthalene-2-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with naphthalene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(naphthalene-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(naphthalene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalene-2-carbonyl)piperazine: Lacks the methyl group at the second position of the piperazine ring.

    2-Methyl-1-(naphthalene-1-carbonyl)piperazine: Has the carbonyl group attached to the first position of the naphthalene ring instead of the second position.

    1-(Naphthalene-2-carbonyl)-4-methylpiperazine: Has a methyl group at the fourth position of the piperazine ring.

Uniqueness

2-Methyl-1-(naphthalene-2-carbonyl)piperazine is unique due to the specific positioning of the methyl group and the naphthalene-2-carbonyl moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-1-(naphthalene-2-carbonyl)piperazine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a naphthalene-2-carbonyl group and a methyl group. Its structure can be represented as follows:

C15H16N2O Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_2\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, this compound has shown potential in inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties, potentially through the inhibition of key metabolic pathways in bacteria .

The compound's biochemical profile suggests several interactions with cellular components:

  • Enzyme Interactions : It has been shown to interact with various enzymes, influencing metabolic pathways critical for cell survival and function. For instance, it may inhibit enzymes involved in nucleotide metabolism, which is essential for cellular proliferation .
  • Cellular Effects : In vitro studies suggest that this compound can modulate cell signaling pathways, affecting gene expression related to neuroprotection and synaptic plasticity .

Case Studies

  • Neuroprotective Effects : In a study involving neuronal cell cultures, treatment with this compound resulted in enhanced survival rates and improved cognitive function markers following oxidative stress exposure. The findings suggest its potential as a neuroprotective agent .
  • Antitubercular Activity : Another study explored the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it could inhibit the growth of resistant strains, highlighting its potential as an anti-tubercular agent .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
AntimicrobialInhibits key metabolic pathways
NeuroprotectionEnhances survival in neuronal cultures
AntitubercularInhibits growth of Mycobacterium tuberculosis

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

  • Low Doses : Associated with beneficial effects such as cognitive enhancement and neuroprotection.
  • High Doses : Potentially toxic effects have been observed, including neurotoxicity and hepatotoxicity, necessitating careful dosage optimization for therapeutic applications .

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-11-17-8-9-18(12)16(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNDUDFNSYKRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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